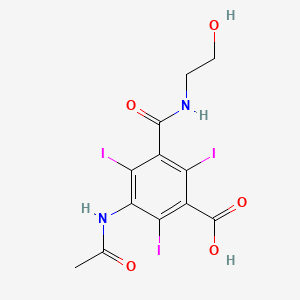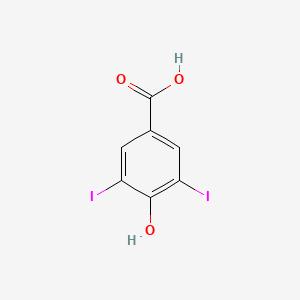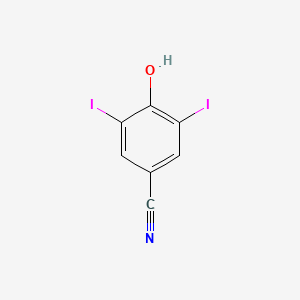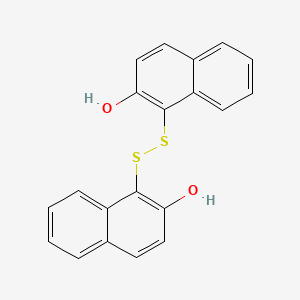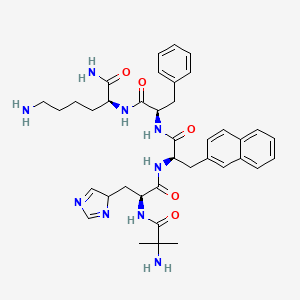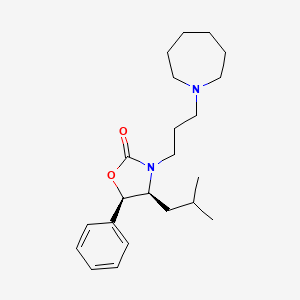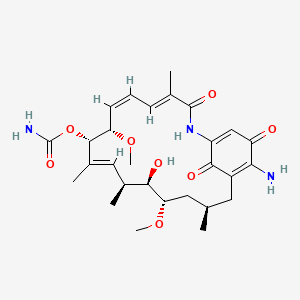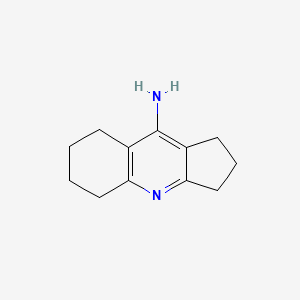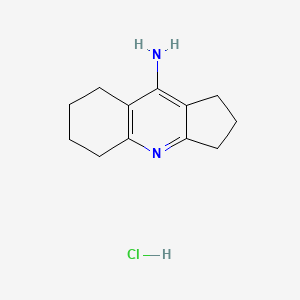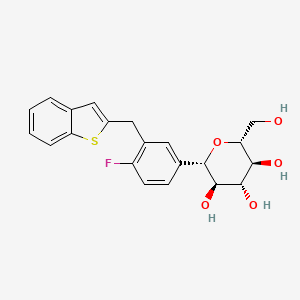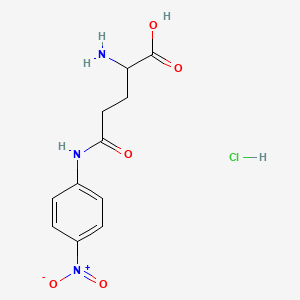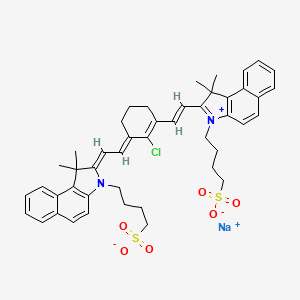
New Indocyanine Green
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
New Indocyanine Green (also known as IR-820) is a cost-effective imaging agent with low cytotoxicity . It is used for image-guided photothermal therapy for the treatment of cancer and as a contrasting agent for the detection and quantification of infected tissues in animals . It is also used in tests to help determine cardiac output, liver function, and blood flow in the liver .
Synthesis Analysis
The synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction has been reported . The synthesis involves the interaction of IR820 with albumin, which enhances its fluorescence . Another study reported the synthesis of imidazole-dye conjugates by linking imidazole and nitroimidazoleacetic acids to an indocyanine green (ICG) carboxylic acid derivative, using an ethanolamine linker .
Molecular Structure Analysis
Indocyanine Green is a tricarbocyanine dye with a broad absorption band at 690 nm in aqueous solution . A theoretical study on its spectrum and luminescence mechanism based on Density Functional Theory (DFT) has established the theoretical spectrum and orbital model of its molecular level .
Chemical Reactions Analysis
ICG is a biologically safe photosensitizer that can kill tumor cells by producing singlet oxygen species and photothermal heat upon NIR irradiation . To enhance its photothermal therapy property, IR820 is encapsulated with another kind of photothermal agent, polydopamine (PDA), under alkaline conditions .
Physical And Chemical Properties Analysis
New Indocyanine Green (IR820) exhibits near-infrared (NIR:700–1,700 nm) fluorescence emission . The formed IR820@PDA@PEG nanoparticles showed a spherical shape with an average diameter of ∼159.6 nm . They exhibited better photostability and lower cytotoxicity than free IR820 molecules .
科学的研究の応用
Surgical Oncology
ICG fluorescence imaging: has revolutionized surgical oncology. It’s used for sentinel lymph node biopsy , which is crucial for staging and treatment planning in cancers like breast, lung, and gastric cancers . ICG helps in tumor localization and imaging-guided surgery procedures , allowing surgeons to delineate tumor margins accurately. It’s also instrumental in assessing anastomotic perfusion , ensuring adequate blood flow post-surgery .
Oral Cancer Management
In oral cancer, ICG-assisted sentinel lymph node biopsy is a game-changer. It helps in defining clear tumor boundaries and aids surgeons in completely removing primary tumors. ICG is also used in microvascular anastomosis during head and neck repair and reconstruction, reducing operation time and improving outcomes .
Photodynamic Therapy
ICG has shown great potential in photodynamic therapy (PDT) . It’s used to specifically target and kill tumor cells. When exposed to near-infrared light, ICG produces reactive oxygen species (ROS) , which are lethal to cancer cells and pathogenic bacteria .
Peritoneal Carcinosis Diagnosis
ICG-guided surgery is being explored for the diagnosis and treatment of peritoneal carcinosis . It aids in the identification and localization of tumors within the peritoneal cavity, potentially improving surgical outcomes .
作用機序
Target of Action
Indocyanine Green (ICG) is a near-infrared tricarbocyanine dye that primarily targets tumor cells and pathogenic bacteria . It is also known to target hepatic parenchymal cells . The compound is taken up almost exclusively by these cells and secreted entirely into the bile .
Mode of Action
ICG interacts with its targets by producing reactive oxygen species (ROS) and photothermal heat upon near-infrared (NIR) irradiation . This interaction results in the death of targeted cells, making ICG a potent agent for photothermal (PTT) and photodynamic (PDT) therapy .
Biochemical Pathways
The biochemical pathways affected by ICG primarily involve the generation of ROS and heat. When exposed to NIR light, ICG molecules absorb the light and convert it into heat or ROS . These products then induce cell death, effectively eliminating targeted cells .
Pharmacokinetics
ICG has a unique pharmacokinetic profile. It undergoes no significant extrahepatic or enterohepatic circulation . Simultaneous arterial and venous blood estimations have shown negligible renal, peripheral, lung, or cerebro-spinal uptake of the dye . Icg has some limitations such as easy aggregation, rapid aqueous degradation, and a short half-life . To address these limitations, ICG is further formulated with nanoparticles .
Result of Action
The result of ICG’s action is the effective elimination of targeted cells. By producing ROS and heat, ICG can kill tumor cells and pathogenic bacteria . This makes it a valuable tool in cancer therapeutics and antimicrobial therapy .
Action Environment
The action of ICG can be influenced by various environmental factors. For instance, ICG tends to aggregate at high concentrations, bind to proteins under physiological conditions, and undergo photodegradation, thermal degradation, or photobleaching . These factors can affect the stability and efficacy of ICG. Therefore, composite nanomaterials based on ICG have been designed and widely used to improve its water and optical stability .
将来の方向性
The number of new indications for indocyanine green continues to increase, including innovative options for detecting and guiding management of colorectal metastasis to the liver . Its applications in surgery and oncology are growing exponentially, and an updated review of the literature suggests that it has significant potential in the detection and treatment of tumors .
特性
IUPAC Name |
sodium;4-[(2E)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANIQVAJHXBIAY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C4=C(/C(=C\C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50ClN2NaO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
New Indocyanine Green | |
CAS RN |
172616-80-7 |
Source


|
| Record name | 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


